molecular formula C26H36N4O2 B1206797 1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione CAS No. 75312-57-1

1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione

Cat. No. B1206797
Key on ui cas rn: 75312-57-1
M. Wt: 436.6 g/mol
InChI Key: XMGKUIJRUVUUOI-UHFFFAOYSA-N
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Patent
US05132327

Procedure details

A mixture of 5.52 g (0.02 mol) of 1,8-dichloroanthraquinone and 23.2 g (0.2M) 2-(diethylamino)ethylamine is heated under reflux for 3 hours. The reaction product is washed up as described in Example 1 except that the oily residue is only washed with water and then dried to yield 3.63 g of the title compound as the free base in the form of a purple solid, m.p. 103.5°-106.5° C.; λmax (deionised water) (E/cm/M) 236 nm (54940), 542 nm (13200).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][C:12]=3Cl)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH2:19]([N:21]([CH2:25][CH3:26])[CH2:22][CH2:23][NH2:24])[CH3:20]>>[CH2:19]([N:21]([CH2:25][CH3:26])[CH2:22][CH2:23][NH:24][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][C:12]=3[NH:24][CH2:23][CH2:22][N:21]([CH2:25][CH3:26])[CH2:19][CH3:20])[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1)[CH3:20]

Inputs

Step One
Name
Quantity
5.52 g
Type
reactant
Smiles
ClC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Cl)=O
Name
Quantity
23.2 g
Type
reactant
Smiles
C(C)N(CCN)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
WASH
Type
WASH
Details
The reaction product is washed up
WASH
Type
WASH
Details
is only washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCNC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)NCCN(CC)CC)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.63 g
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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